molecular formula C7H6ClNO B12960523 4-Chloro-5-vinylpyridin-3-ol

4-Chloro-5-vinylpyridin-3-ol

Cat. No.: B12960523
M. Wt: 155.58 g/mol
InChI Key: OVPXOCCCNWUDDJ-UHFFFAOYSA-N
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Description

4-Chloro-5-vinylpyridin-3-ol is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4th position, a vinyl group at the 5th position, and a hydroxyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-vinylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 5-vinylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification methods like distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-vinylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-5-vinylpyridin-3-one.

    Reduction: Formation of 4-chloro-5-ethylpyridin-3-ol.

    Substitution: Formation of 4-amino-5-vinylpyridin-3-ol when reacted with ammonia.

Scientific Research Applications

4-Chloro-5-vinylpyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-5-vinylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-vinylpyridine: Similar structure but lacks the hydroxyl group at the 3rd position.

    5-Chloro-3-vinylpyridin-2-ol: Similar structure but has the chlorine atom at the 5th position and the hydroxyl group at the 2nd position.

    4-Chloro-5-nitropyridin-3-ol: Similar structure but has a nitro group instead of a vinyl group at the 5th position.

Uniqueness

4-Chloro-5-vinylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-5-ethenylpyridin-3-ol

InChI

InChI=1S/C7H6ClNO/c1-2-5-3-9-4-6(10)7(5)8/h2-4,10H,1H2

InChI Key

OVPXOCCCNWUDDJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=CC(=C1Cl)O

Origin of Product

United States

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